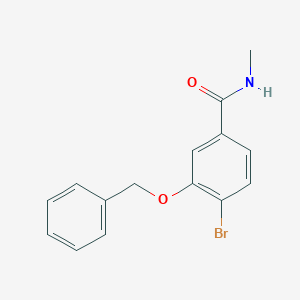

3-(Benzyloxy)-4-bromo-N-methylbenzamide

Description

3-(Benzyloxy)-4-bromo-N-methylbenzamide is a halogenated benzamide derivative characterized by a benzyloxy group at the 3-position, a bromine atom at the 4-position, and an N-methylamide functional group. Its molecular formula is C₁₅H₁₄BrNO₂, with a molar mass of 328.19 g/mol.

Properties

IUPAC Name |

4-bromo-N-methyl-3-phenylmethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BrNO2/c1-17-15(18)12-7-8-13(16)14(9-12)19-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFRKKDCEGISSGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC(=C(C=C1)Br)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzyloxy)-4-bromo-N-methylbenzamide typically involves multiple steps. One common method starts with the bromination of a benzyloxybenzene derivative, followed by amide formation with N-methylamine. The reaction conditions often include the use of solvents like dichloromethane or toluene and catalysts such as palladium or copper complexes to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-(Benzyloxy)-4-bromo-N-methylbenzamide can undergo various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.

Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a dehalogenated product.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group can yield benzoic acid derivatives, while substitution of the bromine atom can result in various substituted benzamides .

Scientific Research Applications

3-(Benzyloxy)-4-bromo-N-methylbenzamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)-4-bromo-N-methylbenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction cascades and metabolic processes, depending on the specific application .

Comparison with Similar Compounds

Table 1: Structural Features of Related Brominated Benzamides

Key Observations :

- The target compound’s benzyloxy group distinguishes it from 4MNB and the anilinophenyl derivative in , which feature nitro or aniline substituents.

- Bromine at the 4-position is a common feature in all listed analogs, suggesting shared reactivity in halogen-based coupling reactions .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Biological Activity

3-(Benzyloxy)-4-bromo-N-methylbenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C11H12BrN

- Molecular Weight : 252.12 g/mol

- CAS Number : [insert CAS number if available]

The compound features a bromine atom at the 4-position of the benzamide ring and a benzyloxy group, which may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. It may function as an inhibitor or modulator of specific pathways involved in cellular metabolism and signaling.

Antimicrobial Activity

Research indicates that derivatives of benzamides, including compounds similar to this compound, exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacteria and fungi, suggesting their potential as antimicrobial agents .

Anticancer Properties

Several studies have explored the anticancer potential of benzamide derivatives. For instance, compounds with similar structures have demonstrated cytotoxic effects against different cancer cell lines, indicating that this compound could possess similar activities. The mechanism often involves the induction of apoptosis in cancer cells .

Enzyme Inhibition

The compound may also act as an inhibitor of specific enzymes involved in metabolic pathways. For example, studies on related compounds have shown that they can inhibit cytochrome P450 enzymes, which play crucial roles in drug metabolism and synthesis of endogenous compounds .

Case Studies

-

Antimicrobial Evaluation :

- A study evaluated the antimicrobial activity of various benzamide derivatives against Gram-positive and Gram-negative bacteria.

- Results indicated that certain substitutions on the benzamide ring significantly enhanced antibacterial activity, suggesting that this compound could exhibit similar effects due to its unique structure.

-

Cytotoxicity Assays :

- In vitro assays on cancer cell lines demonstrated that benzamide derivatives could induce apoptosis.

- The study highlighted the importance of substituents on the benzene ring in determining cytotoxic potency.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 5-Bromo-N-methylbenzamide | Structure | Moderate anticancer activity |

| N-Methyl-4-bromobenzamide | Structure | Antimicrobial properties |

| This compound | Structure | Potentially high antimicrobial and anticancer activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.